Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate
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Overview
Description
Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a complex structure with both chloro and methoxy substituents, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate can undergo various chemical reactions, including:
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The chloro and methoxy substituents can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways . The ester group can undergo hydrolysis, releasing active metabolites that exert their effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes.
Uniqueness
Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate is unique due to its combination of chloro and methoxy substituents, which can significantly alter its chemical reactivity and biological activity compared to simpler esters .
Properties
CAS No. |
53701-06-7 |
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Molecular Formula |
C12H14Cl2N2O3 |
Molecular Weight |
305.15 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(3-chloro-2-methoxyphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-4-19-11(17)12(2,14)16-15-9-7-5-6-8(13)10(9)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
MPUZAULMBFRWMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=C(C(=CC=C1)Cl)OC)Cl |
Origin of Product |
United States |
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